Cas no 129848-59-5 (1,6,7,8-Tetrahydrocyclopenta[g]indole)
1,6,7,8-Tetrahydrocyclopenta[g]indole Chemical and Physical Properties
Names and Identifiers
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- 7,8-Dihydro-6H-cyclopenta[g]indole
- SCHEMBL4823203
- 1,6,7,8-Tetrahydro-cyclopent[g]indole
- MFCD20487906
- SY352291
- 129848-59-5
- starbld0012405
- DTXSID40624340
- DB-132446
- 1,6,7,8-Tetrahydrocyclopenta[g]indole, 97%
- 1,6,7,8-Tetrahydrocyclopenta[g]indole
-
- MDL: MFCD20487906
- Inchi: 1S/C11H11N/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7,12H,1-3H2
- InChI Key: OGAMTYAYYRHIKY-UHFFFAOYSA-N
- SMILES: N1C=CC2=CC=C3CCCC3=C12
Computed Properties
- Exact Mass: 157.089149355g/mol
- Monoisotopic Mass: 157.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Melting Point: 80-85 °C
1,6,7,8-Tetrahydrocyclopenta[g]indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 738220-1G |
1,6,7,8-Tetrahydrocyclopenta[g]indole |
129848-59-5 | 97% | 1G |
385.7 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1410919-1g |
1,6,7,8-Tetrahydrocyclopenta[g]indole |
129848-59-5 | 95% | 1g |
$1170 | 2025-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY352291-1g |
1,6,7,8-Tetrahydrocyclopenta[g]indole |
129848-59-5 | ≥95% | 1g |
¥10350.00 | 2025-08-06 |
1,6,7,8-Tetrahydrocyclopenta[g]indole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1,6,7,8-Tetrahydrocyclopenta[g]indole
Professional Introduction to Compound with CAS No. 129848-59-5 and Product Name: 1,6,7,8-Tetrahydrocyclopenta[g]indole
The compound with the CAS number 129848-59-5 and the product name 1,6,7,8-Tetrahydrocyclopenta[g]indole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the indole derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The structural framework of 1,6,7,8-Tetrahydrocyclopenta[g]indole incorporates a cyclopentane ring fused with an indole moiety, which provides a unique scaffold for drug design and development.
Recent research in medicinal chemistry has highlighted the importance of indole derivatives in the discovery of novel therapeutic agents. The 1,6,7,8-Tetrahydrocyclopenta[g]indole scaffold has garnered attention due to its ability to modulate various biological pathways. Studies have demonstrated its potential in inhibiting enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. The compound's unique structural features allow for selective binding to target proteins, making it a promising candidate for further investigation.
In the realm of drug discovery, the synthesis and optimization of 1,6,7,8-Tetrahydrocyclopenta[g]indole have been subjects of extensive research. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methods include catalytic hydrogenation, cyclization reactions, and functional group transformations. The development of efficient synthetic routes is crucial for scaling up production and facilitating preclinical studies.
The biological activity of 1,6,7,8-Tetrahydrocyclopenta[g]indole has been explored in several preclinical models. Preliminary studies indicate that this compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, it has shown promise in alleviating neuropathic pain through interactions with voltage-gated sodium channels. These findings suggest that 1,6,7,8-Tetrahydrocyclopenta[g]indole could be a valuable asset in the development of new treatments for chronic pain conditions.
Another area of interest is the potential application of 1,6,7,8-Tetrahydrocyclopenta[g]indole in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has revealed that indole derivatives can cross the blood-brain barrier and interact with neuroprotective pathways. The structural flexibility of 1,6,7,8-Tetrahydrocyclopenta[g]indole allows it to modulate neurotransmitter systems involved in cognitive function and motor control. This opens up new avenues for developing therapeutics that can slow down disease progression and improve patient outcomes.
The pharmacokinetic properties of 1,6,7,8-Tetrahydrocyclopenta[g]indole are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been utilized to study its metabolic pathways. These studies provide critical insights into drug-drug interactions and potential side effects.
Future directions in the research of 1,6,7,8-Tetrahydrocyclopenta[g]indole include exploring its role in oncology. Preclinical data suggest that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, it may inhibit tyrosine kinases involved in tumor growth and angiogenesis. These findings position 1,6,7,8-Tetrahydrocyclopenta[g]indole as a promising lead compound for developing novel anticancer agents.
The synthesis of analogs and derivatives of 1,6-7-8-Tetrahydrocyclopenta[g]indole is another avenue being pursued to enhance its therapeutic potential. By modifying specific functional groups or introducing new substituents, researchers aim to improve bioavailability, reduce toxicity, and expand the spectrum of activity。 Structure-activity relationship (SAR) studies are being conducted to identify key structural features responsible for biological efficacy。
In conclusion, 1-6-7-8-Tetrahydrocyclopenta[g]-indole (CAS No 129848-59-5) represents a fascinating compound with significant pharmaceutical potential。 Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further research。 As our understanding of its mechanisms of action continues to grow, so too will its applications in medicine。 The ongoing exploration of this molecule promises to contribute valuable insights into drug discovery and development, ultimately benefiting patients worldwide。
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